(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Overview
Description
(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a useful research compound. Its molecular formula is C14H18O6 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Practical Synthesis and Applications
A practical synthesis method has been developed for CCR5 antagonists, which are compounds with potential therapeutic applications in treating conditions such as HIV. The synthesis involves esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, establishing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).
Green Synthesis Approaches
The green synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst represents an eco-friendly and efficient method for preparing compounds with potential antimicrobial and antiprotozoal properties. This approach underscores the importance of sustainable methods in chemical synthesis and their relevance in discovering new therapeutic agents (Zolfigol et al., 2013).
Antiprotozoal Activity
Synthetic pathways leading to bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been explored for their antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. The synthesis involves reactions like Suzuki coupling and catalytic hydrogenation, highlighting the compound's potential in developing new antiprotozoal medications (Ismail et al., 2008).
Synthesis of Phosphinyl-D-Glucopyranoses
The synthesis of 5-deoxy-5-phenylphosphino- and 5-phenylphosphinyl-D-glucopyranoses from 3-O-acetyl-5,6-dideoxy-6-nitro-α-D-xylo-hex-5-enofuranose involves steps like reduction, acid hydrolysis, and conversion into penta-O-acetates. These compounds open up research avenues in the synthesis of hexopyranose analogs with phosphinidene groups, which could have implications in medicinal chemistry and drug design (Hanaya et al., 1991).
properties
IUPAC Name |
(4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10+,11+,12-,13?,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-KILAEARMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482169 | |
Record name | CTK8G1077 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
CAS RN |
65530-26-9 | |
Record name | CTK8G1077 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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